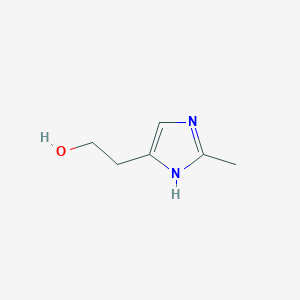

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol

Descripción

2-(2-Methyl-1H-imidazol-4-yl)ethan-1-ol is a substituted imidazole derivative characterized by a hydroxyl-containing ethyl chain attached to the 4-position of the imidazole ring, with a methyl group at the 2-position. This compound is of interest in medicinal chemistry due to the structural versatility of the imidazole scaffold, which is prevalent in bioactive molecules, including antifungals, antivirals, and enzyme inhibitors. The hydroxyl group enhances solubility and enables further functionalization, making it a valuable intermediate in organic synthesis .

Propiedades

IUPAC Name |

2-(2-methyl-1H-imidazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-7-4-6(8-5)2-3-9/h4,9H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMQSZDCZSXGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table provides a comparative analysis of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol and structurally related imidazole derivatives, focusing on molecular structure , synthetic routes , physicochemical properties , and biological activity .

Structural and Functional Differences

- Substituent Position : The position of the hydroxyl-ethyl chain (4- vs. 5-position) significantly impacts hydrogen-bonding capacity and molecular recognition. For example, 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol exhibits distinct electronic properties compared to the target compound due to imidazole ring asymmetry .

- Protective Groups: Trityl-protected derivatives (e.g., 2-(1-Trityl-1H-imidazol-4-yl)ethanol) show reduced polarity and enhanced stability in organic solvents, enabling their use in multi-step syntheses .

Notes

- The hydroxyl group in this compound enhances solubility but may limit metabolic stability compared to methylated or acylated analogs.

- Positional isomerism (4- vs. 5-substitution) in imidazole derivatives can lead to divergent biological activities, necessitating precise structural characterization .

Métodos De Preparación

Conventional Batch Alkylation

In a typical procedure, 2-methylimidazole is reacted with ethylene oxide in the presence of sulfur trioxide (SO₃) as a catalyst. The reaction proceeds in a polar solvent such as sulfuric acid or nitroethane at elevated temperatures (75–85°C). For instance, a yield of 63% was achieved by stirring 2-methylimidazole with ethylene oxide in nitroethane at 75°C for 10 hours, followed by hydrolysis in 85% sulfuric acid. The crude product is purified via recrystallization in acetonitrile and dehydration with anhydrous calcium sulfate.

Key Reaction Parameters:

Microwave-Assisted Alkylation

Recent advancements employ microwave irradiation to accelerate the reaction. For example, 2-methyl-4-nitroimidazole undergoes N-alkylation with ethylene oxide in the presence of SO₃ under microwave conditions, reducing reaction time from hours to minutes. This method enhances efficiency but requires precise control over microwave power and temperature to prevent decomposition.

Decarboxylation of Histidine Derivatives

Decarboxylation of histidine or its analogs offers an alternative route, particularly for producing pharmaceutical-grade compounds. This method is pivotal in synthesizing histamine derivatives, which share structural similarities with the target molecule.

Histidine Decarboxylation

L-Histidine is decarboxylated using cyclohexanone as a catalyst in cyclohexanol solvent at 150°C for 26 hours. The resulting 2-(1H-imidazol-4-yl)ethanamine is subsequently oxidized to the alcohol form. While this method yields high-purity product, the prolonged reaction time and energy-intensive conditions limit its industrial scalability.

Optimization Challenges:

-

Catalyst selectivity: Cyclohexanone minimizes side reactions but requires careful pH control.

-

Byproduct formation: Toluene and HCl gas are used in salt formation, necessitating robust purification.

Continuous Flow Synthesis

Continuous flow technology has emerged as a cost-effective and scalable alternative. Patents describe a system where 2-methylimidazole and ethylene oxide are pumped through a reactor at 55–75°C, achieving near-complete conversion in under 2 hours. The continuous process reduces solvent waste and improves reproducibility, making it suitable for large-scale production.

Advantages Over Batch Methods:

-

Throughput: 10–20% higher yield compared to batch reactions.

-

Safety: Reduced handling of hazardous intermediates like SO₃.

Alternative Alkylation Approaches

Ethylene Glycol Diacetate Condensation

1-(Acetoxymethyl)-2-methyl-4-nitroimidazole is condensed with ethylene glycol diacetate in anhydrous H₂SO₄, followed by acidic hydrolysis. This method avoids direct use of ethylene oxide but introduces complexity in handling sulfate byproducts.

Halogenated Ethanol Derivatives

2-Chloroethanol reacts with 2-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF), yielding the target compound after neutralization. However, halogenated starting materials pose environmental and safety concerns.

Purification and Isolation Techniques

Recrystallization

The crude product is recrystallized from acetonitrile or isopropyl alcohol to achieve ≥95% purity. Molecular sieve decolorization removes impurities, while potassium bromide washing enhances crystalline structure.

Q & A

Q. Critical factors :

- Solvent : Methanol or ethanol for polar intermediates.

- Catalyst : Acidic (e.g., acetic acid) or basic conditions to drive tautomer equilibria.

- Purification : Cold methanol washing and desiccation to isolate crystalline products .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer:

A multimodal approach is essential:

- ¹H NMR : In DMSO-d6, aromatic and imidazole protons resonate at δ 6.35–8.32 ppm .

- Elemental analysis : Validates stoichiometry (e.g., C: 64.16%, H: 4.85%, N: 22.45% for similar compounds) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., 1.45–1.52 Å for C–C bonds in imidazole derivatives ). SHELXL refinement is recommended for electron density ambiguities .

- IR spectroscopy : O–H stretches (~3200 cm⁻¹) confirm the ethanol moiety .

Basic: What biological activities have been reported for structurally related imidazole-ethanol derivatives?

Answer:

Analogous compounds exhibit:

- Antimicrobial activity : MIC = 8 µg/mL against S. aureus for benzimidazole derivatives .

- Enzyme inhibition : Ethyl-substituted analogs inhibit CYP3A4 (IC50 = 12 µM) .

- Antiparasitic effects : Nitro-imidazole derivatives show antiplasmodial activity (IC50 = 3.2 µM) .

Research implications : Prioritize assays targeting microbial growth, cytochrome P450 isoforms, and cytotoxicity .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Answer:

Methodology :

Computational refinement : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent models (e.g., COSMO for methanol) .

Variable-temperature NMR : Detect conformational flexibility (25–90°C) .

Crystallographic validation : SHELXL resolves torsional mismatches (e.g., in nitro-imidazole analogs ).

Example : X-ray data for ethyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate confirmed bond angles deviating <2° from DFT predictions .

Advanced: What strategies improve regioselectivity in imidazole alkylation for synthesizing derivatives?

Answer:

Key strategies :

- Bulky bases : LDA deprotonates the 1-position, favoring N-1 alkylation .

- Microwave-assisted synthesis : Enhances kinetic control (e.g., 100°C, 30 min for phenoxymethylbenzoimidazoles ).

- Protecting groups : Silylation of the hydroxyl group prevents ether formation .

Monitoring : LC-MS tracks intermediates ([M+H]<sup>+</sup> at m/z 155.1 ).

Advanced: How do steric/electronic effects of the 2-methyl group influence coordination chemistry?

Answer:

- Steric effects : Reduce axial ligand binding in Cu(II) complexes (distorted octahedral geometry) .

- Electronic effects : Methyl increases imidazole basicity (pKa ~7.2 vs. 6.9 for unsubstituted analogs), favoring deprotonation .

- Comparative data : Ethyl analogs exhibit longer M–N bonds (2.05 vs. 1.98 Å) and lower ligand-metal affinity (ΔH = −45 kJ/mol ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.